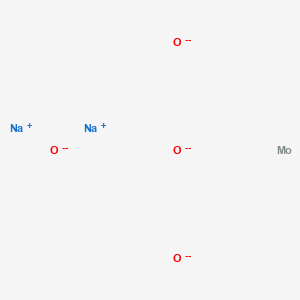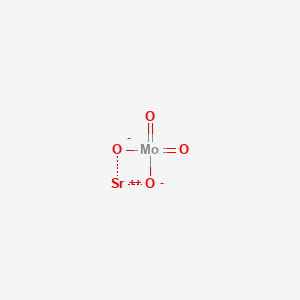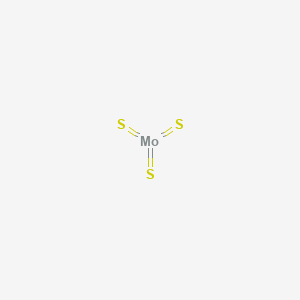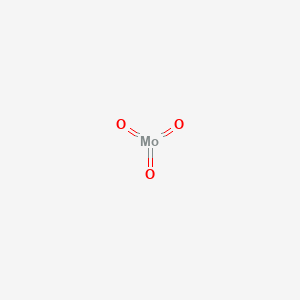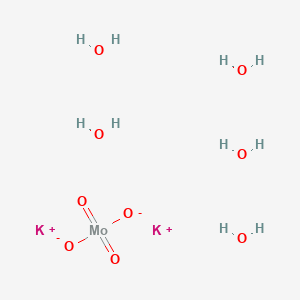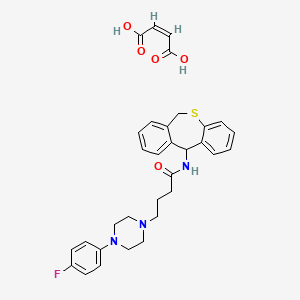
Dodecaethylene Glycol Monomethyl Ether
Overview
Description
Dodecaethylene Glycol Monomethyl Ether, also known as mPEG12-Alcohol, is a chemical compound with the molecular formula C25H52O13 and a molecular weight of 560.68 . It is a liquid at 20°C and is typically white or colorless to yellow to orange in appearance .
Molecular Structure Analysis
The molecular structure of Dodecaethylene Glycol Monomethyl Ether is represented by the formula C25H52O13 . It has a molecular weight of 560.68 .Physical And Chemical Properties Analysis
Dodecaethylene Glycol Monomethyl Ether is a liquid at 20°C . . It has a refractive index of 1.46 . It is typically white or colorless to yellow to orange in appearance .Scientific Research Applications
General Applications
Dodecaethylene Glycol Monomethyl Ether, also known as PED-diol (n=12), is a versatile cross-linking reagent used in organic synthesis . It’s characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .
Application in Organic Synthesis
Summary of the Application
Dodecaethylene Glycol Monomethyl Ether can be used as a cross-linking reagent in synthesizing water-soluble forms of tocopherol succinate .
Methods of Application or Experimental Procedures
Application as a Diluent for Hydraulic Brake Fluids
Summary of the Application
Dodecaethylene Glycol Monomethyl Ether can be used as a diluent for hydraulic brake fluids .
Methods of Application or Experimental Procedures
Application in Drug Delivery Systems (DDS)
Summary of the Application
Dodecaethylene Glycol Monomethyl Ether can be used in Drug Delivery Systems (DDS) as a PEGylation reagent .
Methods of Application or Experimental Procedures
Application in High-Bake Enamels
Summary of the Application
Dodecaethylene Glycol Monomethyl Ether can be incorporated in high-bake enamels to contribute desirable flow and gloss characteristics .
Safety And Hazards
Dodecaethylene Glycol Monomethyl Ether is harmful if swallowed and causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecaethylene Glycol Monomethyl Ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





